(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 106939-34-8
VCID: VC20814219
InChI: InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m0/s1
SMILES: CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C
Molecular Formula: C15H13F2NO4
Molecular Weight: 309.26 g/mol

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

CAS No.: 106939-34-8

Cat. No.: VC20814219

Molecular Formula: C15H13F2NO4

Molecular Weight: 309.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate - 106939-34-8

Specification

CAS No. 106939-34-8
Molecular Formula C15H13F2NO4
Molecular Weight 309.26 g/mol
IUPAC Name ethyl (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Standard InChI InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m0/s1
Standard InChI Key TZSXJUSNOOBBOP-ZETCQYMHSA-N
Isomeric SMILES CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)F)C1=O)C
SMILES CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C
Canonical SMILES CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator